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Compound of Interest

Compound Name: Irodanoprost

Cat. No.: B15583598

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Irodanoprost is a clinical-stage drug candidate.[1] As such, comprehensive
guantitative pharmacokinetic and pharmacodynamic data are not fully available in the public
domain. This guide synthesizes available information and provides a framework for its
anticipated pharmacological profile based on its mechanism of action and data from analogous
compounds.

Introduction

Irodanoprost (also known as MES-1022) is an investigational drug being developed by
Mesentech Inc. for the treatment of Duchenne muscular dystrophy (DMD), osteogenesis
imperfecta, and osteoporosis.[1] It is a selective agonist for the prostaglandin E2 receptor
subtype 4 (EP4).[1][2] A key feature of Irodanoprost is its chemical design, which includes a
moiety that targets calcium-rich tissues.[2] This design aims to concentrate the drug's activity at
sites of bone and damaged muscle, potentially enhancing efficacy and improving systemic
tolerability compared to non-targeted prostaglandin agonists.[2]

Pharmacodynamics: Mechanism of Action

Irodanoprost exerts its therapeutic effects by selectively activating the EP4 receptor, a G-
protein coupled receptor (GPCR). The EP4 receptor is known to play a crucial role in mediating
tissue repair and regeneration, particularly in bone and muscle.[2]
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Signaling Pathway

Upon binding of Irodanoprost, the EP4 receptor undergoes a conformational change, leading
to the activation of the Gas subunit of its associated heterotrimeric G-protein. This initiates a
signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (CAMP).
Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates
various downstream targets, including transcription factors like CREB (CAMP response
element-binding protein). This signaling pathway ultimately modulates gene expression to
promote anti-inflammatory and regenerative processes.
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Caption: Irodanoprost activates the EP4 receptor, initiating a Gas-cAMP-PKA signaling
cascade.

Anticipated Pharmacodynamic Effects

e In Duchenne Muscular Dystrophy (DMD): Prostaglandins are known to induce muscle
regeneration.[2] By activating EP4 receptors in damaged myofibers, Irodanoprost is
expected to increase the number and size of myofibers, enhance muscle contractility, and
reduce fibrosis and fat infiltration in the muscle tissue.[2]

e In Bone Disorders: The EP4 receptor is a key mediator of bone formation (osteogenesis).
Activation of this pathway is expected to stimulate osteoblast activity, leading to increased
bone density and improved bone quality.
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lllustrative Pharmacodynamic Parameters

The following table presents hypothetical data to illustrate how the pharmacodynamic profile of
Irodanoprost would be characterized. These values are not based on published data for

Irodanoprost.

Parameter Description lllustrative Value Target
Equilibrium

Kd ) o 5.2nM EP4 Receptor
Dissociation Constant
Half-maximal Effective )

EC50 ) 12.5nM CAMP Production
Concentration

Emax Maximum Effect 98% (vs. PGE2) CAMP Production

o Binding affinity for >100-fold vs. EP1,

Selectivity EP4 Receptor

other EP receptors EP2, EP3

Pharmacokinetics: Absorption, Distribution,
Metabolism, Excretion (ADME)

The pharmacokinetic profile of Irodanoprost is uniquely influenced by its tissue-targeting

design.

Conceptual Pharmacokinetic Workflow

Irodanoprost is engineered with a moiety that has a high affinity for calcium-rich tissues.[2]
Following administration, the drug is expected to distribute systemically, but preferentially
accumulate and be retained at sites of high calcium concentration, such as the bone matrix and
areas of muscle damage (which exhibit calcium influx). This targeted delivery is designed to
maximize local drug concentration at the site of action while minimizing systemic exposure and
associated side effects.
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Caption: Conceptual pharmacokinetic pathway for the tissue-targeted drug Irodanoprost

lllustrative Pharmacokinetic Parameters

This table provides hypothetical pharmacokinetic parameters for illustrative purposes.
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lllustrative Value (Rat

Parameter Description
Model)
Time to maximum plasma
Tmax ) 1.5 hours
concentration
Maximum plasma
Cmax ) 150 ng/mL
concentration
Area under the plasma
AUC o 980 ng*h/mL
concentration-time curve
t1/2 (plasma) Plasma elimination half-life 2.5 hours
t1/2 (bone) Elimination half-life from bone > 48 hours
vd Volume of distribution 0.8 L/kg
CL Clearance 5.5 mL/min/kg

Key Experimental Protocols

To characterize a compound like Irodanoprost, a series of standard in vitro and in vivo

experiments would be conducted. The following are detailed, representative protocols.

Protocol: EP4 Receptor Binding Assay

» Objective: To determine the binding affinity (Kd) of Irodanoprost for the human EP4

receptor.

o Methodology:

o Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the

human EP4 receptor are cultured and harvested. The cells are lysed via sonication in a

hypotonic buffer, and the cell membrane fraction is isolated by ultracentrifugation.

o Competitive Binding: A constant concentration of a radiolabeled ligand with known affinity

for EP4 (e.g., [3H]-Prostaglandin E2) is incubated with the prepared cell membranes.
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o Test Compound Addition: Increasing concentrations of Irodanoprost (the "cold"
competitor ligand) are added to the incubation mixtures.

o Incubation & Separation: The mixture is incubated at room temperature to allow binding to
reach equilibrium. The bound radioligand is then separated from the unbound radioligand
using rapid vacuum filtration through a glass fiber filter.

o Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Data Analysis: The data are plotted as the percentage of specific binding of the radioligand
versus the log concentration of Irodanoprost. A non-linear regression analysis is used to
calculate the IC50 (concentration of Irodanoprost that inhibits 50% of radioligand
binding), which is then converted to the Kd value using the Cheng-Prusoff equation.

Protocol: In Vivo Efficacy Study in a DMD Mouse Model
(mdx Mouse)

o Objective: To evaluate the in vivo efficacy of Irodanoprost in improving muscle function and
histology.

o Methodology:

o Animal Model: Male mdx mice (a commonly used model for DMD) and wild-type control
mice are used, typically starting at 4-6 weeks of age.

o Dosing: Mice are randomly assigned to treatment groups: Vehicle control, Irodanoprost
(e.g., low, medium, and high doses). The drug is administered via a clinically relevant
route (e.g., subcutaneous injection) daily or several times per week for a period of 4-12
weeks.

o Functional Assessment: Muscle function is assessed at baseline and at the end of the
study. Key tests include:

= Grip Strength Test: To measure forelimb and hindlimb muscle strength.

= Treadmill Exhaustion Test: To measure endurance and fatigue resistance.
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o Ex Vivo Muscle Contractility: At the end of the study, the extensor digitorum longus (EDL)
or soleus muscle is dissected. The muscle is mounted in an organ bath, and its contractile
properties (e.qg., twitch force, tetanic force) are measured via electrical stimulation.

o Histological Analysis: Tibialis anterior muscles are harvested, sectioned, and stained (e.g.,
with Hematoxylin and Eosin, Masson's Trichrome). Analysis includes measuring myofiber
cross-sectional area, counting the number of centrally nucleated (regenerating) fibers, and
quantifying the extent of fibrosis and fat infiltration.

o Data Analysis: Statistical comparisons are made between the vehicle-treated mdx mice,
Irodanoprost-treated mdx mice, and wild-type controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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